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Compound of Interest

Compound Name: 2-Iodo-5-nitrosobenzamide

Cat. No.: B15164458 Get Quote

An In-depth Technical Guide to 2-Iodo-5-
nitrosobenzamide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 2-Iodo-5-nitrosobenzamide. Due to the limited availability of

direct experimental data for this specific compound, this document combines reported data with

predicted properties and plausible experimental protocols derived from established chemical

principles and analogous compounds. This guide is intended to serve as a foundational

resource for researchers and professionals in drug development and chemical synthesis,

offering insights into its synthesis, characterization, and potential biological relevance.

Chemical Identity and Physical Properties
2-Iodo-5-nitrosobenzamide is a halogenated aromatic nitroso compound. Its core structure

consists of a benzamide ring substituted with an iodine atom at the 2-position and a nitroso

group at the 5-position.

Table 1: Physical and Chemical Properties of 2-Iodo-5-nitrosobenzamide
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Property Value Source/Method

Molecular Formula C₇H₅IN₂O₂ [1]

Molecular Weight 277.03 g/mol Calculated

CAS Number 181376-11-4 [1]

Appearance Predicted: Green or blue solid
General property of

nitrosoarenes[2]

Melting Point Not reported -

Boiling Point Not reported -

Solubility

Predicted: Soluble in organic

solvents (e.g., DMSO, DMF),

sparingly soluble in water.

Based on analogous

benzamide derivatives[3]

XLogP3 0.8 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 1 [1]

Exact Mass 275.93957 [1]

Complexity 198 [1]

Proposed Synthesis and Experimental Protocols
A direct, published synthesis for 2-Iodo-5-nitrosobenzamide is not readily available. However,

a plausible synthetic route can be devised based on established organic chemistry reactions,

such as the Sandmeyer reaction and nitrosation of aromatic amines.

Proposed Synthesis Workflow
The proposed synthesis involves a multi-step process starting from 2-amino-5-iodobenzoic

acid, a commercially available starting material.
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Caption: Proposed synthesis workflow for 2-Iodo-5-nitrosobenzamide.

Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-iodobenzamide from 2-Amino-5-iodobenzoic acid

This step involves the conversion of the carboxylic acid to a primary amide.

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, suspend 2-amino-5-iodobenzoic acid (1 equivalent) in an excess of thionyl

chloride (SOCl₂).

Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and the

evolution of gas has ceased.

Remove the excess thionyl chloride under reduced pressure.

Amidation: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or

dioxane) and cool the solution in an ice bath.

Bubble ammonia gas through the solution or add a concentrated aqueous solution of

ammonium hydroxide dropwise with vigorous stirring.

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

Quench the reaction with water and extract the product with a suitable organic solvent (e.g.,

ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield crude 2-amino-5-iodobenzamide.

Purify the product by recrystallization or column chromatography.
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Step 2: Proposed Synthesis of 2-Iodo-5-nitrosobenzamide via Nitrosation

The introduction of the nitroso group can be challenging due to the reactivity of this functional

group. One potential method involves the oxidation of the corresponding hydroxylamine, which

would first need to be synthesized from the amine. A more direct, though potentially lower-

yielding, approach could be direct nitrosation.

Caution: Nitroso compounds can be unstable and should be handled with care in a well-

ventilated fume hood.

Method A: Oxidation of a Hydroxylamine Precursor (Hypothetical)

Synthesis of 2-Iodo-5-hydroxylaminobenzamide: This intermediate could potentially be

synthesized by the controlled reduction of a corresponding nitro compound (2-iodo-5-

nitrobenzamide).

Oxidation: Dissolve the 2-iodo-5-hydroxylaminobenzamide intermediate in a suitable solvent.

Add a mild oxidizing agent, such as Caro's acid (H₂SO₅) or a metal-based oxidant, under

controlled temperature conditions.[4] The choice of oxidant and reaction conditions is crucial

to prevent over-oxidation to the nitro compound.[4]

Monitor the reaction by TLC.

Upon completion, quench the reaction and isolate the crude product.

Purify the 2-Iodo-5-nitrosobenzamide, likely via chromatography on silica gel, taking care

to avoid prolonged exposure to light and air.

Method B: Direct Nitrosation (Hypothetical)

Direct C-nitrosation of an aromatic ring is generally only effective for highly activated aromatic

systems.[5] Given the presence of the deactivating benzamide and iodo groups, this method

may not be efficient. However, for the sake of completeness, a general procedure is outlined.

Dissolve 2-iodobenzamide in a mixture of acetic acid and sulfuric acid.

Cool the solution to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite (NaNO₂) in water dropwise with constant stirring.

Maintain the temperature below 5 °C throughout the addition.

After the addition is complete, stir the reaction mixture for an additional 1-2 hours at low

temperature.

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic

solvent.

Wash the organic layer to remove residual acid, dry, and concentrate to yield the crude

product.

Purify by column chromatography.

Spectral Properties (Predicted)
As no experimental spectra for 2-Iodo-5-nitrosobenzamide have been published, the

following are predictions based on the functional groups present in the molecule.

Table 2: Predicted Spectral Data for 2-Iodo-5-nitrosobenzamide
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Technique
Predicted Chemical Shifts /
Frequencies

Rationale

¹H NMR

Aromatic region (δ 7.0-8.5

ppm), Amide protons (broad

singlet, δ 7.5-8.5 ppm)

The aromatic protons will

exhibit a specific splitting

pattern based on their coupling

constants. The amide protons

are exchangeable with D₂O.

¹³C NMR

Aromatic carbons (δ 120-150

ppm), Carbonyl carbon (δ

~165-170 ppm)

The carbon attached to the

iodine will be shifted upfield.

IR Spectroscopy

~3300-3100 cm⁻¹ (N-H stretch,

amide), ~1660 cm⁻¹ (C=O

stretch, amide), ~1500 cm⁻¹

(N=O stretch, nitroso), ~800-

600 cm⁻¹ (C-I stretch)

These are characteristic

vibrational frequencies for the

respective functional groups.

Mass Spectrometry
Molecular ion peak (M⁺) at m/z

= 277

Corresponding to the

molecular weight of the

compound. Isotopic pattern for

iodine (¹²⁷I) will be observed.

Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of 2-Iodo-5-nitrosobenzamide are not available.

However, the presence of the nitroso group suggests potential involvement in biological

signaling pathways, primarily through the release of nitric oxide (NO) or by acting as a

nitrosating agent.

Role of Nitroso Compounds in Signaling
Nitroso compounds are known to be part of the nitric oxide (NO) signaling pathway. NO is a

crucial signaling molecule involved in various physiological processes, including vasodilation,

neurotransmission, and the immune response. Some organic nitroso compounds can act as

NO donors, releasing NO under specific physiological conditions.
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Caption: Potential involvement in the Nitric Oxide signaling pathway.

Considerations for Drug Development
The benzamide moiety is a common scaffold in many pharmaceutical agents. The combination

of a halogen and a nitroso group on this scaffold makes 2-Iodo-5-nitrosobenzamide an

interesting candidate for further investigation.

Potential as a Prodrug: It could be designed as a prodrug that releases NO at a specific

target site, which could be beneficial in conditions where localized vasodilation or other NO-

mediated effects are desired.

Reactivity and Toxicity: The high reactivity of the nitroso group is a double-edged sword.

While it can impart biological activity, it can also lead to off-target effects and potential

toxicity. The ease of oxidation to the corresponding nitro compound is a significant

consideration for its stability and storage.[4]
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Conclusion
2-Iodo-5-nitrosobenzamide is a compound with limited available data. This guide has

provided a framework for its synthesis, characterization, and potential biological relevance

based on established chemical principles and data from related structures. The proposed

synthetic routes and predicted properties offer a starting point for researchers interested in

exploring this molecule further. Its potential as a nitric oxide donor warrants investigation in the

context of drug discovery, with careful consideration of its inherent reactivity and stability.

Further experimental validation of the properties and biological activities outlined in this

document is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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